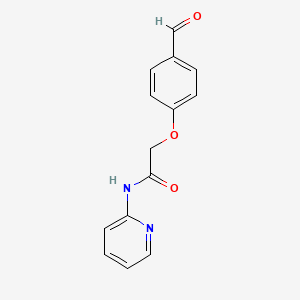

2-(4-Formylphenoxy)-N-2-pyridinylacetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-formylphenoxy)-N-pyridin-2-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O3/c17-9-11-4-6-12(7-5-11)19-10-14(18)16-13-3-1-2-8-15-13/h1-9H,10H2,(H,15,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBUHKGWMCRLFTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)NC(=O)COC2=CC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70350746 | |

| Record name | ST002573 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70350746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

329211-31-6 | |

| Record name | ST002573 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70350746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-(4-Formylphenoxy)-N-2-pyridinylacetamide: Synthesis, Properties, and Applications

Abstract: This technical guide provides a comprehensive overview of 2-(4-Formylphenoxy)-N-2-pyridinylacetamide, a heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. The document details its chemical structure, physicochemical properties, a robust synthesis protocol with mechanistic insights, and thorough spectral analysis for structural validation. Furthermore, it explores the compound's reactivity, highlighting its role as a versatile precursor in the construction of complex molecular architectures through multicomponent reactions. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this valuable building block in their scientific endeavors.

Chemical Identity and Structure

This compound is a multi-functionalized organic molecule. Its structure is characterized by a central acetamide linker connecting a 4-formylphenoxy moiety and a 2-pyridinyl group. The presence of an ether linkage, an amide bond, an aromatic aldehyde (formyl group), and a pyridine ring makes it a synthetically versatile intermediate.

The key structural features include:

-

Phenoxy Ring: Substituted with a reactive formyl group at the para-position, which serves as a handle for further chemical transformations.

-

Acetamide Linker: A stable amide bond connecting the phenoxy and pyridinyl fragments.

-

Pyridine Ring: A nitrogen-containing heterocycle that can influence the molecule's solubility, biological activity, and coordination properties.

Key Identifiers and Properties

| Identifier | Value | Reference |

| IUPAC Name | 2-(4-formylphenoxy)-N-(pyridin-2-yl)acetamide | [1] |

| CAS Number | 329211-31-6 | [2] |

| Molecular Formula | C₁₄H₁₂N₂O₃ | [2] |

| Molecular Weight | 256.26 g/mol | [2] |

| InChI Key | MBUHKGWMCRLFTD-UHFFFAOYSA-N | [2] |

| Canonical SMILES | O=C(COC1=CC=C(C=O)C=C1)NC2=CC=CC=N2 | [2] |

Physicochemical Properties

The physicochemical properties of this compound are summarized below. These characteristics are essential for its handling, storage, and application in synthetic protocols.

| Property | Value | Reference |

| Physical Form | Solid | [2] |

| Purity | ≥95% (typical commercial grade) | [2] |

| Storage Temperature | Room Temperature | [2] |

| Solubility | Soluble in organic solvents such as Chloroform (CDCl₃) and Dimethyl sulfoxide (DMSO). Inferred from reported NMR studies. | [1][3] |

Synthesis and Mechanistic Rationale

The synthesis of this compound is efficiently achieved via a Williamson ether synthesis. This standard yet effective method involves the nucleophilic substitution of a halide by an alkoxide. In this case, the phenoxide of 4-hydroxybenzaldehyde attacks the electrophilic carbon of 2-chloro-N-(pyridin-2-yl)acetamide.

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of the target compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures for analogous compounds[1][3][4].

Step 1: Preparation of the Phenoxide (Nucleophile)

-

To a solution of 4-hydroxybenzaldehyde (1.0 eq) in a polar aprotic solvent such as Dimethylformamide (DMF) or ethanol (15-20 mL), add a strong base such as potassium hydroxide (KOH) or potassium carbonate (K₂CO₃) (1.1-1.5 eq).

-

Stir the mixture at room temperature for 20-30 minutes. The formation of the potassium phenoxide salt is the critical step for activating the nucleophile.

-

Causality: 4-hydroxybenzaldehyde is a weak acid. A base is required to deprotonate the phenolic hydroxyl group, generating the much more nucleophilic phenoxide anion. DMF is an excellent solvent for this Sₙ2 reaction as it solvates the cation (K⁺) effectively, leaving the anion "bare" and highly reactive, thus accelerating the reaction rate.

-

Step 2: Nucleophilic Substitution

-

To the phenoxide solution from Step 1, add 2-chloro-N-(pyridin-2-yl)acetamide (1.0 eq). This precursor is synthesized by reacting 2-aminopyridine with chloroacetyl chloride[1].

-

Heat the reaction mixture to reflux and monitor the progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 3-6 hours).

-

Causality: The phenoxide attacks the carbon atom bearing the chlorine atom in 2-chloro-N-(pyridin-2-yl)acetamide, displacing the chloride leaving group. Heating provides the necessary activation energy for the reaction to proceed at a practical rate.

-

Step 3: Work-up and Purification

-

After cooling the reaction mixture to room temperature, pour it into ice-cold water.

-

The crude product will often precipitate as a solid. Collect the solid by vacuum filtration.

-

Wash the solid with water to remove any inorganic salts and residual solvent.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol or an ethyl acetate/hexane mixture) to yield the pure this compound.

Structural Elucidation and Spectral Analysis

The identity and purity of the synthesized compound are confirmed using standard spectroscopic techniques. The data presented here is based on literature reports for this specific molecule[1].

-

Mass Spectrometry (MS):

-

Method: Electrospray Ionization (ESI-MS)

-

Result: m/z calculated for C₁₄H₁₂N₂O₃ [M+H]⁺: 257.08; found: 257.14[1].

-

Interpretation: The mass spectrometry data confirms the molecular weight of the compound, providing strong evidence for its successful synthesis.

-

-

Infrared (IR) Spectroscopy:

-

Key Peaks (film, cm⁻¹): 1689 (Amide C=O stretch), 1600 (Aldehyde C=O stretch), 1578, 1527, 1508 (Aromatic C=C stretches), 1251 (Aryl-O-CH₂ ether stretch), 832 (para-substituted benzene C-H bend)[1].

-

Interpretation: The IR spectrum clearly shows the presence of the key functional groups: the amide carbonyl, the aldehyde carbonyl, and the aromatic ether linkage, which are all characteristic features of the target structure.

-

-

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Spectrum (400 MHz, CDCl₃): δ 9.93 (s, 1H, CH O), 8.88 (brs, 1H, CONH ), 8.32-8.33 (m, 1H, Pyridinyl-H), 8.27 (d, J = 8.7 Hz, 1H, Pyridinyl-H), 7.89-7.92 (m, 2H, Ar-H ortho to CHO), 7.74-7.78 (m, 1H, Pyridinyl-H), 7.10-7.14 (m, 3H, Ar-H ortho to OCH₂ and Pyridinyl-H), 4.72 (s, 2H, OCH ₂)[1].

-

Interpretation: The ¹H NMR spectrum is highly diagnostic. The singlet at 9.93 ppm is characteristic of an aldehyde proton. The singlet at 4.72 ppm corresponds to the two methylene protons of the acetamide linker. The broad singlet at 8.88 ppm confirms the amide proton, and the complex signals in the aromatic region (7.10-8.33 ppm) are consistent with the protons on the two different aromatic rings.

-

Chemical Reactivity and Applications in Drug Discovery

This compound is not typically an end-product but rather a strategic intermediate. Its value lies in the aldehyde functional group, which is a gateway to a vast array of chemical transformations, particularly for building molecular complexity.

Key Reactions and Applications

The compound is an ideal substrate for multicomponent reactions (MCRs), which are highly efficient processes for generating libraries of structurally diverse compounds in a single step.

Caption: Reactivity of the title compound as a precursor to complex heterocycles.

-

Knoevenagel Condensation: The aldehyde readily reacts with active methylene compounds, such as malononitrile, in the presence of a basic catalyst like piperidine. This reaction forms an α,β-unsaturated dicyanovinyl intermediate, which is a precursor for further cyclization reactions[3].

-

Hantzsch-like Reactions: It can serve as the aldehyde component in Hantzsch-type syntheses to produce 1,4-dihydropyridine (DHP) derivatives. DHPs are a well-known class of calcium channel blockers and possess a wide range of other biological activities[4].

-

Synthesis of Fused Pyrans: In a one-pot, three-component reaction, it can react with malononitrile and another active methylene compound (like dimedone or 4-hydroxycoumarin) to generate complex, fused 4H-pyran systems. These scaffolds are prevalent in natural products and pharmacologically active molecules[3].

The ability to rapidly generate libraries of diverse heterocyclic compounds makes this compound a highly valuable tool in hit-to-lead optimization and the broader drug discovery process.

Safety and Handling

While a specific safety data sheet for this exact compound is not publicly detailed in the search results, hazard information can be inferred from the closely related analog, 2-(4-formylphenoxy)acetamide[5]. Standard laboratory precautions should be strictly followed.

-

Potential Hazards (GHS Classifications, Inferred):

-

Recommended Precautions:

-

Use in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust and direct contact with skin and eyes.

-

Store in a cool, dry place away from incompatible materials.

-

Conclusion

This compound is a well-defined chemical entity with significant potential as a synthetic intermediate. Its straightforward synthesis, combined with the strategic placement of a reactive aldehyde group, makes it an ideal precursor for constructing diverse and complex heterocyclic libraries. The detailed spectral data provides a clear fingerprint for its unambiguous identification. For medicinal chemists and synthetic researchers, this compound represents a powerful and versatile building block for exploring novel chemical space in the pursuit of new therapeutic agents.

References

-

PubChem. (n.d.). 2-(4-Formylphenoxy)acetamide. National Center for Biotechnology Information. Retrieved from [Link]

-

The Royal Society of Chemistry. (2014). Supplementary Information. Retrieved from [Link]

-

Omar, R. S., et al. (2021). Facile one-pot, three-component synthesis of novel fused 4H-pyrans incorporating 2-phenoxy-N-phenylacetamide. Arkivoc, 2021(x), 0-0. Retrieved from [Link]

-

Abdelwahab, M. A., et al. (2023). Synthesis of New 2-(4-(1,4-Dihydropyridin-4-yl)Phenoxy)-N-Arylacetamides and Their Heterocyclic-Fused Derivatives via Hantzsch-Like Reaction. ResearchGate. Retrieved from [Link]

Sources

An In-depth Technical Guide to 2-(4-Formylphenoxy)-N-2-pyridinylacetamide (CAS: 329211-31-6)

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of 2-(4-Formylphenoxy)-N-2-pyridinylacetamide, a versatile bifunctional organic compound. Drawing upon established synthetic protocols and spectroscopic data, this document serves as a crucial resource for researchers engaged in medicinal chemistry, materials science, and related fields. We will delve into its synthesis, characterization, and potential applications, with a focus on the underlying chemical principles and practical experimental considerations.

Nomenclature and Structural Elucidation

This compound, registered under CAS number 329211-31-6, is a molecule that incorporates a formyl group and a pyridinylacetamide moiety.[1] This unique combination of functional groups makes it a valuable intermediate in the synthesis of more complex molecular architectures.

Table 1: Compound Identification

| Identifier | Value |

| CAS Number | 329211-31-6 |

| Molecular Formula | C₁₄H₁₂N₂O₃ |

| Molecular Weight | 256.26 g/mol [2] |

| InChI Key | MBUHKGWMCRLFTD-UHFFFAOYSA-N |

| Canonical SMILES | O=Cc1ccc(cc1)OCC(=O)Nc1ncccc1 |

Physicochemical Properties

Solubility data is not explicitly reported, but based on its structure, it is expected to have limited solubility in water and good solubility in common organic solvents such as dichloromethane (DCM), chloroform, and dimethyl sulfoxide (DMSO).

Synthesis and Purification

The synthesis of this compound is typically achieved through a nucleophilic substitution reaction. The general strategy involves the reaction of a haloacetamide with a hydroxybenzaldehyde derivative. A detailed, field-proven protocol is outlined below.

Synthetic Pathway

The synthesis can be conceptualized as a two-step process, which can also be performed as a one-pot reaction. The first step involves the formation of a 2-halo-N-2-pyridinylacetamide intermediate, followed by its reaction with 4-hydroxybenzaldehyde.

Caption: Synthesis pathway for this compound.

Detailed Experimental Protocol

This protocol is adapted from a reliable synthetic procedure for analogous compounds.[2]

Materials:

-

2-Aminopyridine

-

Chloroacetyl chloride

-

4-Hydroxybenzaldehyde

-

Potassium carbonate (K₂CO₃), anhydrous

-

Dichloromethane (DCM), dry

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Hexane

-

Standard laboratory glassware and magnetic stirrer

Procedure:

Step 1: Synthesis of 2-Chloro-N-2-pyridinylacetamide

-

To a solution of 2-aminopyridine (1 equivalent) in dry DCM in a round-bottom flask under an inert atmosphere, add anhydrous potassium carbonate (2-3 equivalents).

-

Cool the mixture to 0°C using an ice bath.

-

Slowly add chloroacetyl chloride (1.1-1.2 equivalents) dropwise to the stirred suspension.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove inorganic salts.

-

Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure to yield the crude 2-chloro-N-2-pyridinylacetamide, which can be used in the next step without further purification or purified by recrystallization from a suitable solvent system like ethyl acetate/hexane.

Step 2: Synthesis of this compound

-

To a solution of 4-hydroxybenzaldehyde (1 equivalent) in DMF, add anhydrous potassium carbonate (2-3 equivalents).

-

Add the 2-chloro-N-2-pyridinylacetamide (1 equivalent) from the previous step to the mixture.

-

Heat the reaction mixture to 60-80°C and stir for 12-24 hours, monitoring by TLC.

-

After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

-

A precipitate will form. Collect the solid by vacuum filtration.

-

Wash the solid with water to remove any remaining DMF and inorganic salts.

-

Purify the crude product by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to afford pure this compound.

Analytical Characterization

A comprehensive analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following data is based on reported values for this compound and educated estimations from closely related analogs.[2]

Table 2: Spectroscopic Data

| Technique | Observed Features |

| ¹H NMR (400 MHz, CDCl₃) | δ 9.93 (s, 1H, CHO), 8.88 (brs, 1H, CONH), 8.32-8.33 (m, 1H, ArH), 8.27 (d, J = 8.7 Hz, 1H, ArH), 7.89-7.92 (m, 2H, ArH), 7.74-7.78 (m, 1H, ArH), 7.10-7.14 (m, 3H, ArH), 4.72 (s, 2H, OCH₂) |

| ¹³C NMR (100 MHz, CDCl₃) (Estimated) | δ ~190 (CHO), ~168 (C=O, amide), ~162 (Ar-C-O), ~151 (Ar-C, pyridinyl), ~148 (Ar-C, pyridinyl), ~138 (Ar-C, pyridinyl), ~132 (Ar-C), ~130 (Ar-C), ~120 (Ar-C, pyridinyl), ~115 (Ar-C), ~112 (Ar-C, pyridinyl), ~68 (OCH₂) |

| IR (film, cm⁻¹) | 2923, 2850, 1689 (C=O, aldehyde), 1600 (C=O, amide), 1578, 1527, 1508, 1435, 1303, 1251, 1162, 1055, 832 |

| ESI-MS (m/z) | Calculated for C₁₄H₁₂N₂O₃: 256.08; Found: 257.14 (M+H)⁺ |

Chemical Reactivity and Applications

The bifunctional nature of this compound makes it a valuable building block in organic synthesis.

-

Aldehyde Functionality: The formyl group can undergo a wide range of reactions characteristic of aldehydes, including oxidation to a carboxylic acid, reduction to an alcohol, and participation in condensation reactions (e.g., Knoevenagel, Wittig) to form carbon-carbon double bonds. This allows for the introduction of diverse functionalities at the para-position of the phenoxy ring.

-

Pyridinylacetamide Moiety: The amide linkage can be hydrolyzed under acidic or basic conditions. The pyridine ring itself can be a site for further functionalization, and the nitrogen atom can act as a ligand for metal coordination.

The primary application of this compound lies in its use as a precursor for the synthesis of novel heterocyclic compounds with potential biological activities. The phenoxyacetamide scaffold is a known pharmacophore in various drug discovery programs. Derivatives have been investigated for a range of therapeutic applications, including as anticancer, antimicrobial, and anti-inflammatory agents.

Sources

Synthesis of 2-(4-Formylphenoxy)-N-2-pyridinylacetamide: An In-depth Technical Guide

This guide provides a comprehensive overview of the synthesis of 2-(4-Formylphenoxy)-N-2-pyridinylacetamide, a valuable intermediate in the development of novel heterocyclic compounds for medicinal chemistry. We will delve into the strategic approach, detailed experimental protocols, mechanistic insights, and characterization of this molecule, offering a robust resource for researchers and professionals in drug discovery and organic synthesis.

Strategic Approach to Synthesis

The synthesis of this compound is typically achieved through a two-step process. The core strategy involves the formation of an ether linkage followed by an amide bond formation, or vice-versa. A common and effective route involves the initial synthesis of an N-substituted 2-chloroacetamide, which then undergoes a Williamson ether synthesis with 4-hydroxybenzaldehyde. An alternative approach is the preparation of 4-formylphenoxyacetic acid, followed by an amide coupling reaction with 2-aminopyridine.

This guide will focus on a well-documented method: the reaction of a pre-synthesized 2-chloro-N-(pyridin-2-yl)acetamide with 4-hydroxybenzaldehyde. This approach is often favored for its reliability and the commercial availability of the starting materials.

Detailed Experimental Protocols

Synthesis of Intermediate: 2-Chloro-N-(pyridin-2-yl)acetamide

The synthesis of the chloroacetamide intermediate is a crucial first step. This is typically achieved by reacting 2-aminopyridine with chloroacetyl chloride in the presence of a base to neutralize the hydrogen chloride byproduct.

Materials:

-

2-Aminopyridine

-

Chloroacetyl chloride

-

Potassium carbonate (K₂CO₃) or other suitable base

-

Dry Dichloromethane (CH₂Cl₂)

-

Hexane

-

Ethyl acetate

Procedure:

-

To a well-stirred solution of 2-aminopyridine and potassium carbonate in dry dichloromethane at 0 °C, chloroacetyl chloride is added dropwise.

-

The reaction mixture is then stirred for 4-6 hours at room temperature.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the excess dichloromethane is removed under reduced pressure using a rotary evaporator.

-

The resulting solid is washed with an excess of water and then crystallized from a hexane/ethyl acetate mixture to yield pure 2-chloro-N-(pyridin-2-yl)acetamide.

Synthesis of this compound

The final product is synthesized via a Williamson ether synthesis, where the sodium salt of 4-hydroxybenzaldehyde reacts with the previously prepared 2-chloro-N-(pyridin-2-yl)acetamide.

Materials:

-

2-Chloro-N-(pyridin-2-yl)acetamide

-

4-Hydroxybenzaldehyde

-

Sodium metal or Sodium hydroxide

-

Absolute ethanol or Dimethylformamide (DMF)

Procedure:

-

In a round-bottom flask, sodium metal is dissolved in absolute ethanol to prepare a solution of sodium ethoxide.

-

To this solution, 4-hydroxybenzaldehyde is added, and the mixture is stirred to form the sodium salt.

-

2-Chloro-N-(pyridin-2-yl)acetamide is then added to the reaction mixture.

-

The mixture is refluxed for several hours, with the reaction progress monitored by TLC.

-

After completion, the reaction mixture is cooled, and the product is precipitated by pouring it into ice-cold water.

-

The precipitate is filtered, washed with water, and recrystallized from a suitable solvent like ethanol to afford pure this compound.[1][2]

Mechanistic Insights

The synthesis of this compound involves two key reactions: N-acylation and Williamson ether synthesis.

-

N-Acylation: The formation of 2-chloro-N-(pyridin-2-yl)acetamide is a nucleophilic acyl substitution reaction. The amino group of 2-aminopyridine acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. The base (e.g., potassium carbonate) is essential to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

-

Williamson Ether Synthesis: This reaction proceeds via an SN2 mechanism. The phenoxide ion, generated by deprotonating 4-hydroxybenzaldehyde with a base, acts as a potent nucleophile. It attacks the electrophilic carbon atom attached to the chlorine in 2-chloro-N-(pyridin-2-yl)acetamide, displacing the chloride ion and forming the ether linkage.

Characterization Data

The structure of the synthesized this compound can be confirmed using various spectroscopic techniques.

| Technique | Observed Data [1] |

| ¹H NMR (400 MHz, CDCl₃) | δ 9.93 (s, 1H, CHO), 8.88 (brs, 1H, CONH), 8.32-8.33 (m, 1H, ArH), 8.27 (d, J = 8.7 Hz, 1H, ArH), 7.89-7.92 (m, 2H, ArH), 7.74-7.78 (m, 1H, ArH), 7.10-7.14 (m, 3H, ArH), 4.72 (s, 2H, OCH₂) |

| IR (film, cm⁻¹) | 2923, 2850, 1689, 1600, 1578, 1527, 1508, 1435, 1303, 1251, 1162, 1055, 832 |

| ESI-MS (m/z) | Calculated for C₁₄H₁₂N₂O₃: 256.08, found: 257.14 (M + H)⁺ |

Visualization of the Synthetic Workflow

Caption: Synthetic workflow for this compound.

Conclusion

The synthesis of this compound is a well-established process that provides a key building block for the development of more complex molecules with potential biological activities. The protocols outlined in this guide are robust and have been successfully applied in research settings. By understanding the underlying reaction mechanisms and paying close attention to the experimental details, researchers can efficiently synthesize this valuable compound for their drug discovery and development endeavors.

References

-

Omar, R. S., et al. (2021). Facile one-pot, three-component synthesis of novel fused 4H-pyrans incorporating 2-phenoxy-N-phenylacetamide. Arkivoc, 2021(10), pp-pp. [Link][3]

-

Supplementary Information - The Royal Society of Chemistry. (2014). [Link][1]

-

Al-Amiery, A. A., et al. (2012). Synthesis of Some new 2-(4-Aryliminophenoxy)N-Arylacetamide Via p-hydroxy benzaldehyde. Baghdad Science Journal, 9(4), 795-803. [Link][2]

-

Ugwu, D. I., & Okoro, U. C. (2014). Synthesis, Characterisation and Antifungal Activities of [4-Methylphenylsulphonamido]-N-(Pyridin-2 Yl) Acetamide Derivatives. Med chem, 4(2), 330-333. [Link][4]

-

PubChem. This compound. [Link]

-

Farrell, K. M., et al. (2013). Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. Journal of Visualized Experiments, (75), 50338. [Link][6]

-

Gangarapu, N. R., et al. (2017). NMI/MsCl-Mediated Amide Bond Formation of Aminopyrazines and Aryl/Heteroaryl Carboxylic Acids: Synthesis of Biologically Relevant Pyrazine Carboxamides. ChemistrySelect, 2(25), 7706-7710. [Link][7]

-

Kandasamy, J. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. SN Applied Sciences, 2(9), 1-8. [Link][8]

-

Wang, G., et al. (2015). Three-Component Coupling of Aldehydes, 2-Aminopyridines, and Diazo Esters via Rhodium (III)-Catalyzed Imidoyl C–H Activation: Synthesis of Pyrido [1, 2-α] pyrimidin-4-ones. Organic letters, 17(18), 4490-4493. [Link][9]

Sources

- 1. rsc.org [rsc.org]

- 2. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]

- 3. arkat-usa.org [arkat-usa.org]

- 4. researchgate.net [researchgate.net]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Three-Component Coupling of Aldehydes, 2-Aminopyridines, and Diazo Esters via Rhodium(III)-Catalyzed Imidoyl C-H Activation: Synthesis of Pyrido[1,2-α]pyrimidin-4-ones - PMC [pmc.ncbi.nlm.nih.gov]

2-(4-Formylphenoxy)-N-2-pyridinylacetamide molecular weight and formula

An In-Depth Technical Guide to 2-(4-Formylphenoxy)-N-2-pyridinylacetamide: Synthesis, Characterization, and Applications

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a versatile heterocyclic compound. Intended for researchers, medicinal chemists, and drug development professionals, this document delves into the molecule's fundamental properties, synthesis, structural elucidation, and potential as a key intermediate in the synthesis of pharmacologically active agents.

Compound Profile and Physicochemical Properties

This compound is a solid organic compound characterized by a central phenoxyacetamide scaffold. This structure is functionalized with a reactive aldehyde (formyl) group on the phenoxy ring and a pyridinyl moiety attached to the acetamide nitrogen. These features make it a valuable building block in synthetic and medicinal chemistry.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₂N₂O₃ | [1] |

| Molecular Weight | 256.26 g/mol | [1] |

| CAS Number | 329211-31-6 | |

| Appearance | Solid | |

| Purity | Typically ≥95% | |

| InChI Key | MBUHKGWMCRLFTD-UHFFFAOYSA-N |

Synthesis Pathway and Experimental Protocol

The synthesis of this compound is typically achieved through a nucleophilic substitution reaction, a variant of the Williamson ether synthesis. This method is reliable and scalable, making it suitable for laboratory and potential pilot-scale production.

Synthesis Rationale and Mechanistic Insight

The primary synthetic strategy involves the reaction of a haloacetamide with a phenolic compound. In this case, 2-chloro-N-(pyridin-2-yl)acetamide serves as the electrophile, and 4-hydroxybenzaldehyde acts as the nucleophile.

-

Choice of Base (K₂CO₃): A moderately strong base like potassium carbonate (K₂CO₃) is employed to deprotonate the hydroxyl group of 4-hydroxybenzaldehyde. This in-situ formation of the more nucleophilic potassium phenoxide is crucial for the subsequent etherification reaction. Using a weaker base ensures selectivity and prevents unwanted side reactions that could occur with stronger bases like sodium hydride.

-

Solvent Selection (DMF or CH₂Cl₂): A polar aprotic solvent such as Dimethylformamide (DMF) is often used to facilitate this type of reaction by solvating the potassium cation, thereby enhancing the nucleophilicity of the phenoxide.[2] Dichloromethane (CH₂Cl₂) is another suitable solvent.[1]

-

Reaction Monitoring: The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC), which allows for the visualization of the consumption of starting materials and the formation of the product.[1]

General Synthesis Workflow

The logical flow for the synthesis and purification of the target compound is outlined below.

Caption: Role as an intermediate in multicomponent reactions.

Scaffold for Bioactive Agents

The phenoxyacetamide core is a known pharmacophore present in various biologically active molecules. Related acetamide derivatives have shown promise as:

-

Acetylcholinesterase Inhibitors: Derivatives of 2-(4-formylphenoxy)acetamide have been investigated as potential treatments for Alzheimer's disease. [3]* Antimicrobial Agents: The broader class of N-phenylacetamide analogues has been synthesized and studied for their antibacterial and antifungal properties. [4][5]* Analgesics: Certain acetamide structures have been developed as analgesics with potentially reduced hepatotoxicity compared to existing drugs. [6] The presence of the pyridinyl ring can further enhance biological activity and improve pharmacokinetic properties, such as solubility and metabolic stability, making this compound an attractive starting point for medicinal chemistry programs.

Conclusion

This compound is more than a simple organic molecule; it is a strategically designed building block with significant potential. Its straightforward synthesis, well-defined characterization profile, and versatile reactivity make it an important tool for researchers in organic synthesis and drug discovery. The insights provided in this guide aim to equip scientists with the foundational knowledge required to effectively utilize this compound in their research endeavors.

References

-

2-(4-Formylphenoxy)acetamide | C9H9NO3 | CID 601630. PubChem. [Link]

-

Facile one-pot, three-component synthesis of novel fused 4H-pyrans incorporating 2-phenoxy-N-phenylacetamide. Arkivoc. [Link]

-

Supplementary Information - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]

-

Synthesis of New 2-(4-(1,4-Dihydropyridin-4-yl)Phenoxy)- N -Arylacetamides and Their Heterocyclic-Fused Derivatives via Hantzsch-Like Reaction. ResearchGate. [Link]

-

2-(4-Formylphenoxy)-N-(4-methylphenyl)acetamide. PubChem. [Link]

-

N-(2-(4-Formylphenyl)ethyl)acetamide | C11H13NO2 | CID 18423176. PubChem. [Link]

-

2-(4-FORMYL-2-METHOXY-PHENOXY)-N-PHENYL-ACETAMIDE. Chemsrc. [Link]

-

2-(2-formylphenoxy)-N-(2-phenylethyl)acetamide. PubChem. [Link]

-

2-(4-formylphenoxy)acetamide (C9H9NO3). PubChemLite. [Link]

-

Methyl 2-(2-(4-formylphenoxy)acetamido)-2-substituted acetate derivatives: a new class of acetylcholinesterase inhibitors. PubMed. [Link]

-

Synthesis of novel 2-(4-(2-morpholinoethoxy)phenyl)-N-phenylacetamide analogues and their antimicrobial study. Indian Academy of Sciences. [Link]

-

ChemInform Abstract: Synthesis of Novel 2-(4-(2-Morpholinoethoxy)phenyl)-N-phenylacetamide Analogues and Their Antimicrobial Study. ResearchGate. [Link]

-

A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. PubMed. [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. arkat-usa.org [arkat-usa.org]

- 3. Methyl 2-(2-(4-formylphenoxy)acetamido)-2-substituted acetate derivatives: a new class of acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ias.ac.in [ias.ac.in]

- 5. researchgate.net [researchgate.net]

- 6. A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Investigating the Biological Potential of 2-(4-Formylphenoxy)-N-2-pyridinylacetamide

Prepared by: Gemini, Senior Application Scientist

Executive Summary

The landscape of drug discovery is perpetually driven by the exploration of novel chemical scaffolds. The compound 2-(4-Formylphenoxy)-N-2-pyridinylacetamide represents an intriguing, yet underexplored, molecule. While direct biological data for this specific compound is scarce, a comprehensive analysis of its constituent pharmacophores—the phenoxyacetamide core and the N-pyridinyl moiety—reveals a strong theoretical basis for significant biological activity. Derivatives of these parent structures have demonstrated a wide spectrum of effects, including anticancer, antimicrobial, and anti-inflammatory properties. The presence of a chemically reactive formyl group further suggests the potential for unique mechanisms of action, including covalent modulation of target proteins.

This technical guide provides a strategic framework for the systematic evaluation of this compound. We present a tiered screening cascade designed to efficiently identify and characterize its potential cytotoxic, antimicrobial, and enzyme-inhibitory activities. This document furnishes drug development professionals and researchers with detailed, self-validating experimental protocols, the rationale behind key methodological choices, and a forward-looking perspective on elucidating its mechanism of action. Our approach is grounded in established, robust in vitro assays to ensure the generation of reliable and actionable data, paving the way for potential hit-to-lead development.

Introduction and Rationale for Investigation

The molecule this compound is a synthetic organic compound characterized by three key structural features:

-

A Phenoxyacetamide Core: This scaffold is present in a multitude of biologically active compounds, with derivatives exhibiting potent anticancer, antioxidant, analgesic, and anti-mycobacterial activities.[1][2]

-

An N-2-pyridinyl Group: The inclusion of a pyridine ring is a common strategy in medicinal chemistry to enhance solubility, modulate pharmacokinetic properties, and establish critical binding interactions with biological targets. Pyridine-acetamide hybrids have shown promise as antibacterial and antioxidant agents.[3][4]

-

A Para-Formyl Group: The aldehyde functional group on the phenoxy ring is an electrophilic center, capable of reacting with nucleophilic residues in proteins (e.g., lysine, cysteine) to form covalent adducts.[5] This presents a potential mechanism for irreversible or tightly-bound inhibition of target enzymes, a characteristic of many successful therapeutic agents.

While the synthesis of this compound has been reported, its biological potential remains untapped.[6] The convergence of these three structural motifs provides a compelling rationale for a comprehensive investigation into its bioactivity. This guide outlines a logical, efficient, and robust screening strategy to unlock this potential.

Proposed Biological Screening Cascade

To systematically evaluate a novel compound with a broad, yet undefined, potential, a tiered screening cascade is the most efficient approach.[7] This strategy prioritizes resources by using broad, high-throughput assays initially, followed by more complex and targeted assays for promising "hits."

Caption: A tiered workflow for evaluating the test compound.

Detailed Experimental Protocols

The following protocols are foundational for executing the Tier 1 and Tier 2 screening stages. They are designed with self-validating controls to ensure data integrity.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[8] In viable cells, mitochondrial dehydrogenases reduce the yellow, water-soluble MTT to a purple, insoluble formazan product.[9] The amount of formazan, quantified spectrophotometrically after solubilization, is directly proportional to the number of living cells.

Caption: Standard workflow for the MTT cell viability assay.

Methodology:

-

Cell Seeding: Plate human cancer cells (e.g., MCF-7 for breast, HepG2 for liver, A549 for lung) in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in sterile DMSO. Perform serial dilutions in culture medium to create a range of working concentrations (e.g., 0.1 µM to 100 µM).

-

Cell Treatment: Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include the following controls:

-

Vehicle Control: Medium with the highest concentration of DMSO used (e.g., 0.5%).

-

Positive Control: A known cytotoxic agent (e.g., Doxorubicin).

-

Negative Control: Untreated cells (medium only).

-

-

Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. During this time, viable cells will form purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control:

-

% Viability = (Absorbance_Treated / Absorbance_Vehicle) * 100

-

-

Plot % Viability against the log of the compound concentration and use non-linear regression to determine the half-maximal inhibitory concentration (IC₅₀).

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)

Principle: The broth microdilution method is a standardized and quantitative technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[10] The MIC is the lowest concentration of the compound that completely inhibits the visible growth of a microorganism after overnight incubation.[11] This method is highly accurate and allows for the simultaneous testing of multiple concentrations.[10]

Methodology:

-

Compound Preparation: Prepare a 2X concentrated stock of the test compound in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for yeast).[12]

-

Serial Dilution: In a sterile 96-well U-bottom plate, add 100 µL of sterile broth to wells 2 through 12. Add 200 µL of the 2X compound stock to well 1. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard the final 100 µL from well 10.[13]

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[12]

-

Inoculation: Add 100 µL of the standardized inoculum to wells 1 through 11. This dilutes the compound concentrations to their final 1X test concentration.

-

Controls:

-

Sterility Control (Well 12): 200 µL of sterile broth only.

-

Growth Control (Well 11): 100 µL of broth plus 100 µL of inoculum (no compound).

-

Positive Control: Perform a parallel dilution series with a known antibiotic (e.g., Gentamicin for bacteria, Fluconazole for fungi).

-

-

Incubation: Cover the plate and incubate at 37°C for 16-20 hours for bacteria or 24-48 hours for yeast.[10]

-

Data Acquisition: Determine the MIC by visually inspecting the wells. The MIC is the lowest concentration at which there is no visible turbidity (cloudiness) compared to the clear sterility control.

Protocol 3: Conceptual Framework for Enzyme Inhibition Screening (e.g., COX-2)

Principle: Enzyme inhibition assays are fundamental to drug discovery, providing direct evidence of a compound's interaction with a specific biological target.[14] Given that phenoxyacetic acid derivatives are known to target cyclooxygenase-2 (COX-2)[15], an assay for this enzyme is a logical step for MOA elucidation if anti-inflammatory potential is suspected. The assay measures the ability of the test compound to block the enzyme's conversion of a substrate (arachidonic acid) into a product (prostaglandin).

General Methodology:

-

Assay Preparation: In a microplate, combine the purified COX-2 enzyme, a reaction buffer, and various concentrations of the test compound.

-

Incubation: Allow the compound to pre-incubate with the enzyme for a defined period to facilitate binding.

-

Reaction Initiation: Add the substrate (e.g., arachidonic acid) to all wells to start the enzymatic reaction.

-

Reaction Termination & Detection: After a set time, stop the reaction and use a detection method (e.g., ELISA, fluorescence, or colorimetric probe) to quantify the amount of product formed.

-

Controls:

-

No-Inhibitor Control: Enzyme and substrate without the test compound (represents 100% activity).

-

Positive Control: A known COX-2 inhibitor (e.g., Celecoxib).

-

Background Control: Reaction components without the enzyme.

-

Data Analysis:

-

Calculate the percentage of enzyme inhibition for each concentration relative to the no-inhibitor control.

-

Determine the IC₅₀ value by plotting percent inhibition against the log of the compound concentration.

Data Presentation and Interpretation

All quantitative data should be summarized in clear, concise tables to facilitate comparison and decision-making.

Table 1: Hypothetical Cytotoxicity Data (IC₅₀ Values in µM)

| Cell Line | Tissue of Origin | This compound | Doxorubicin (Control) |

| MCF-7 | Breast Cancer | 5.8 | 0.9 |

| HepG2 | Liver Cancer | 1.4 | 1.1 |

| A549 | Lung Cancer | 12.3 | 2.5 |

| HEK293 | Normal Kidney | > 100 | 15.7 |

Interpretation: In this hypothetical example, the compound shows potent activity against the HepG2 liver cancer cell line, with an IC₅₀ value comparable to the control drug. Importantly, it displays high selectivity, with significantly less toxicity towards the normal HEK293 cell line.

Table 2: Hypothetical Antimicrobial Data (MIC Values in µg/mL)

| Organism | Type | This compound | Gentamicin (Control) |

| S. aureus | Gram-positive | 8 | 2 |

| E. coli | Gram-negative | > 128 | 4 |

| C. albicans | Fungus (Yeast) | 16 | N/A |

Interpretation: This hypothetical data suggests the compound has moderate activity against Gram-positive bacteria and fungi but is inactive against Gram-negative bacteria.

Potential Mechanisms of Action and Future Directions

The initial screening data will guide the investigation into the compound's mechanism of action (MOA).

-

Role of the Formyl Group: If the compound demonstrates potent, time-dependent inhibition or if activity is difficult to reverse, the aldehyde group may be forming a covalent Schiff base with a nucleophilic residue (e.g., lysine) in the active site of a target protein. This hypothesis can be tested using techniques like mass spectrometry to detect covalent adduction.[5]

Caption: Covalent modification via Schiff base formation.

-

Future Directions:

-

Hit-to-Lead Optimization: If promising activity is identified, medicinal chemistry efforts can be initiated to modify the structure to improve potency, selectivity, and pharmacokinetic properties.

-

Advanced MOA Studies: Depending on the activity profile, further studies could include apoptosis assays (e.g., caspase activation, annexin V staining) for anticancer hits, or specific enzyme target identification for antimicrobial hits.

-

In Vivo Efficacy: Promising lead compounds should be advanced to animal models to assess their efficacy and safety in a physiological context.

-

By following this structured, data-driven approach, the therapeutic potential of this compound can be thoroughly and efficiently elucidated.

References

- Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFYVILzZavb4tEMbtRnN2E_5r39wLRwlvPFeL7ODeE8qsmnwO3uP_ARNi9tRSkl-veD_GQ5M_7ZBO3t7lWWhWzOx9fzJxDrG-fSLTadzajvlUr4ybo4kpc5mNYthvpBoZcOtmXH-ms4PrvxfcU=]

- BenchChem. (2025). Application Notes and Protocols for Cell-Based Cytotoxicity Assays: MTT and XTT. BenchChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHr_-Cx3Vc0eaxgIMJsen20dz6LvMyL5Rh8TJR-4ROxIWUtextBStB2H1eKoBL6advlty0-rfRXKK_5KzTVJuk-BGCCPOVnd-L5nPzQ9k4AuO3sSEjZnWPiOrkqHlL1Vys7qDiraenCjMm1dYG9-RK0hIZlKytouTwxvrq68A3JhqXROHg-3mqiA9xn10fd_GHE3wKqSglYXNI317_qjHXY_zH70SfKSp_FgQ==]

- BenchChem. (2025). Comparative Analysis of Structure-Activity Relationships in Bioactive Pyridinyl Acetamide Derivatives. BenchChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFOGot8BnSpTzJtNMOFH2zNtoP-nA-JFdjIbWRQi7LkX36xLIe-RIb1qGhx2Gf45vXQVSIjh2Gi-PN74TDru0pnqLKBqsUlrqCaZ6VKey9vDfgTZXWbpRWre2jle8IklwvjDlGNig7f7iyqAGXZttuNA5ub8ttnVXOfeHhWW3WtXQ4qUIeGvdqHAKICGncsCP2F0YZPFnEo0enoHNTTDbY9Z8xvr8xOzswFLJzgoGxeszZXanq5FkjFAGWmugUyeEiCnA==]

- Thermo Fisher Scientific. (n.d.). CyQUANT XTT and MTT Assays for Cell Viability. Thermo Fisher Scientific. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG2hIarTa8eIeV4jikyJwdoxrlIOwc6h2mhQne86CsJQw1v3GPl0Ds0VtGFk1ITjPEj4DH39n-rDUM7U49zQGcf2VMVlsSMljn98WzechDdEaUIrbcu91FZcnPbIXkvfb4LC70klFfWXex8a_JeT5Tz5OID-W-0__PSHRLIYO8AjRUa4r7tCqzgT5HFJWirFEZWx15KzGl2mqBl4fITHohbXC73C7-8WVveJ9VIdj-6Y9QXuL0Y_UAss3Sn9Px3eCCLoh_emEE_k_tJRnrcE2WzLyIgHtu3WtrZ39-a8GOOjL_nsN4eQQkd]

- Wikipedia contributors. (2024). Broth microdilution. Wikipedia. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHZLlj9U5sGA248xPlyerJNUhzow3IexePfSM6Ub6oMGWThASeeQMvZIre_08s1RBtQeM94FQA_0aXAHI-qacNoGjR0RLIdoXZClCnywM4Jbd8RUlq1_EUBQrHyDvPp6zGsNQLiZcKPU-aMBA==]

- Biobide. (n.d.). What is an Inhibition Assay? Biobide Blog. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGByLyw5pyQ8vz1CqYdtwHiFohw_fhYWs4aYkCs-WGcEBKo2ncmSp6dBSvDlQvhtjb0kqJcan40duwERkI6LztloG7CLsA6ECOFH6dj8potlol3uDEdm-sVHxA_VhiNNnOPdcHDdQNyllO-K-EoNg==]

- Wikipedia contributors. (2024). MTT assay. Wikipedia. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGgBmgI1e3bbz9t-CvJ62B5m7sJ-KUW0fXI-vCvB5LE34_bBA52CQqEtqqoZMn-bvZLl2md6tyOtnA1TiTBftG2D-vu8fABeroNmQYU--TRuS8Gu9CHuHFSAe6saAvlV6V6]

- Measurlabs. (n.d.). XTT Assay for Medical Device Cytotoxicity Assessment. Measurlabs. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG2OQBfkMWmbmstXZfhkuKyVYxYhcfP9LxVjWSgGvC4zKEKGW-ztzZa1IXDqvk4sVUM1kGeHvL780JfNTaMPEX8ltrX3IIfsKZ_1yE6ysJ3tZ3INOQNWIPJDpRg6nNB64aIkzbntNsnbJNhsIAP-jtq2kLVAqZVEOEQH03Y-dyJHA==]

- Al-Suhaimi, E. A., et al. (2023). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHcgabppaiD-dKzWYvBiomHs-VF04QeQT8uaJsoomrNXThzsEO98aptjamlkBHblL53UKP5rw1qP5hOEup2sBJx0M2-Hcj5Cg3aaLkaWQuFJ08TliRVrSSqeM1bTJ0L0EtONd0=]

- BellBrook Labs. (2023). Enzyme Assays: The Foundation of Modern Drug Discovery. BellBrook Labs. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHIjDet_b7qzgUMX5GOi_MB6z1WkYx6UcdoZVLXOSuLEy8ybwNl8x6l5gCrrzhihxaRc19j1hMQbqzP8M2dERVw4BzgUk3mvp311FOVMdForfvOwnlroZrsfUWMTarPRGcmJSJ8d49ejr8T8dn7S1RZCYxTGP8=]

- Al-Omaim, W. S., et al. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. PubMed Central. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHuDH4koTOIFwhiah1H4HHJTzK2J3WxiNGocN5kKwsU6Lv9M_cp70I3sBcqomRqynCn7eopsOwU0duOlkFHpv1M4TGVijquCrpqpaVLgrmN5TPpg_VqN4TGU8hf2cq5PaSs6mh63tJB_5H-1Q==]

- Obach, R. S., et al. (2013). Screening and characterization of reactive compounds with in vitro peptide-trapping and liquid chromatography/high-resolution accurate mass spectrometry. PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGrg0EWkrewXvQrtva9Ej8mnswvZfHrgiTgk85Z255EXyS1KXddxhRivZ1Dghj98MuGTcAItDwsDrZb4HoHnHBw6YfZDuOi8QHPiKF_i1i2uHBaQ-MuCxK2evGBofgrCqHACxw=]

- Wolford, J. L., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQECcY8bhaLp2GdD8CVQJVIXq6dMNqmAjRGy7bePc5HrPeqLe8_iwzeLkxevbXGzqQp5leVa9xqTEidC0ivTkt1b6V8HQkjAFYfXVqh6MWFV1xowWrBjl1wZEcFLr-iTmVnSUHKh3OKqHJnpsA==]

- World Organisation for Animal Health. (2012). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE6NkfRJsy8KFK62B9O35HZHuS_xdFok0145-jkT7QTeyZ4vSyNU5cMZwu1fZtCvRTd3c5j_TBW74BbrInh8lFIpmB2DB0h50oHlCjklNHe_glba3VXQXPSs41v6fxDKeJNjCDHdzVsngToOyQVwGCYFDi-rvhDmApJ7QEcAP81sKwwXiFppJcpkosnl_ih2EuhkGhXOe-l8vKhWpcaYw==]

- ChemHelpASAP. (2023). functional in vitro assays for drug discovery. YouTube. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFMy9MiG2ezBfx7aJ3-tiZwGpVyQ47jbNX7kxyWeVX6nketQKtlLBNjl57mPUy2u3xPqVpzdeONxwnDcTfNEhNroSfh1x4SWLawpW5NTcRkzwFgsHAP2VhBJYO4k1J5n2uVrmSXLA==]

- Doyle, K. M., et al. (2008). Development of an in vitro reproductive screening assay for novel pharmaceutical compounds. PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHToKDyZyaAtXXXvF5bUQT9lbUld_FQUplFy-WUGF8fVtGOxW6T1B0drIS8e9ofLLfWoAqXjUAT_DOXhzujSO2QnRlpHwwmJUh-5NmSkDDd4bOVdPfycYqiYzQr3unIuaSekog=]

- Abcam. (n.d.). MTT assay protocol. Abcam. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG8O_vhMpdL42GeHKQZDnY5VgpjMvSNi_kWSH4XpnoVZGeUdprrOeske_T7n7YKipsDVTetHhBMNhuUIGDh4GO3s8_27do05M1lWk6ir5fuvaj0yn3uVqMgUMz7r58KansZH9CT0eE5340L0V3p9-QxYLrKgg83NzuJZ6KuIg==]

- Gontijo, M. (2024). Antimicrobial Susceptibility Testing (Microdilution Technique). NC DNA Day Blog. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFH52v5RkcZrjhxCKnAYmXRE75GfNbTty38MVtM1zeyQw1dFbSoJYxFFRFJptjZehHAqCuL3qbO14s6s6Dw0T1bNmITKV6D0I7pRForN3BWGhZ7z7vYTzyWfASiu0arDfRKn721yCXC-a1ke-Mogjwt9jF3gxqwTwQ9vf-An0apdsBniTdYcSyzOLzHtDmL_3ietElV-hQEtIZEdA==]

- National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. NCBI Bookshelf. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGqbcHN-q0rHPuBeIrk7pRSW-jtP85rDxatyaazEZXR4PqPgsI96wlPS21s4w9eW4w88CGxIqSx8U2ZZHR1TDgmb5uGaqh5Wl7mnl_RY6Gbe9QgdalJ5bKV4iAoyUjhZjw9Uf5Sfw0=]

- Yasmeen, S., et al. (2024). Synthesis of some new pyridine-acetamide hybrids as potential antibacterial and antioxidant agents. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHuIA8wD1L7nMNHd3MeUmNPQ4NbE0VFDGXRDXWFqb0hwGSRbiS1ZxtFsv42t4bkhKAfp36xG1ODCFdwh8SIXS4lBsJacmjGKYPjYixf2fsQUjGKrHjpi78OFNLmd-bxVEZVZ4Viz6gGKAdYGxVhhVrhNVTqPnLL2zKO1rOkbthE1eUpZ6rImJQFqstvvEUcJvuKNY9PhBfPiOui8Qs1uFej89sKu5af0QBm1JaFi1Hv6X521yp2F0cUZjSvTea-kZCIGJ-hxOGTdokrXbp9iJN9]

- BioIVT. (n.d.). Enzyme Inhibition Studies. BioIVT. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGcJZISelcXnwkJzrtg-FqHvHaU-9T4p122lGZ0E9V-s0V-AvPcjXabVCsFkRN8lgtwEYdOE_pp1rI-wTQ-3mLH3_z1-kCbzB6-9Mi7eFvvB6IQJ0d3W_ZziVKchNfr]

- Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. [https://vertexaisearch.cloud.google.

- BenchChem. (2025). New Phenoxyacetic Acid Derivatives Emerge as Potent Therapeutic Candidates, Challenging Commercial Drugs. BenchChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEpCY-NukJLfFTHTbD-MZ0ilQugpquPPoVCIaH3y-ZHGiLs1WB03XpZLNZ5NjcFs3V157E89LqMpGrb9DpVzoi-OYgDlqLm5fG-7JG715fEzPqhiYLokwf22URGgaeAYr23ZApMduk73ovTzcTSrlUzawQc_8EtUk--IqVClyLqkhUAN0q8XB3Co7fFUhoQ81eoz2jgCfnLQfpQAbyzHoQPHUruZwkj6Nq_-mx6vEPhoZqeTpXqTOkD7p_xZtsDyA-AGsGz]

- Sygnature Discovery. (n.d.). How to Develop a Successful in vitro Screening Strategy. Sygnature Discovery. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHbBxOdBAEWH0JQbSjo5wmKvm8-oajLBcxugAys98Nvyo7mR50qrcMu0qHZdjoaEwIxJuuqaBiLO-zQ4rbhR4ts7y914lmv7DqcrExagJfuo5LelQ7VqbndxLnv9oDAP222oFHDALvdQiHUfPD7WLOrQ25uP2DTwvMsgcKsaXBnRlNKWDSBwGenVTGzcvGBviXcd5UK6z0=]

- Royal Society of Chemistry. (2014). Supplementary Information. The Royal Society of Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGQbaPoY1NgwS20UdD2CjoNBmH2KmH0eBIvXebZ1AKh7y33C8p9ciWH9_uUe9R87ZsiYuP9s32t-ks_XjIhLg0TEpPvxr4ubHaBUWERg7sIsF_jw7qhB4EpPGpTrjPq7qZYHp781DzkjRUfjEJScyJ1SPHieBmBuA==]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Screening and characterization of reactive compounds with in vitro peptide-trapping and liquid chromatography/high-resolution accurate mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. international-biopharma.com [international-biopharma.com]

- 8. MTT assay - Wikipedia [en.wikipedia.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Broth microdilution - Wikipedia [en.wikipedia.org]

- 11. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]

- 13. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 14. bellbrooklabs.com [bellbrooklabs.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 2-(4-Formylphenoxy)-N-2-pyridinylacetamide: Synthesis, Characterization, and Applications in Medicinal Chemistry

Introduction: A Versatile Scaffold in Drug Discovery

2-(4-Formylphenoxy)-N-2-pyridinylacetamide is a key organic intermediate characterized by a phenoxyacetamide core structure, which is a prevalent motif in a multitude of biologically active compounds. This guide provides an in-depth technical overview of its synthesis, physicochemical properties, and, most notably, its pivotal role as a versatile precursor in the development of novel heterocyclic entities for medicinal chemistry research. While direct biological evaluation of the title compound is not extensively documented, its significance is underscored by its utility in constructing more complex molecules with a wide array of pharmacological activities, including antimicrobial and anticancer properties. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable building block in their synthetic strategies.

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physicochemical and spectroscopic properties of this compound is crucial for its effective use in synthesis and for the characterization of its derivatives.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₂N₂O₃ | [1] |

| Molecular Weight | 256.26 g/mol | [1] |

| Appearance | Solid | [1] |

| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 9.93 (s, 1H, CHO), 8.88 (brs, 1H, CONH), 8.32-8.33 (m, 1H, ArH), 8.27 (d, J = 8.7 Hz, 1H, ArH), 7.89-7.92 (m, 2H, ArH), 7.74-7.78 (m, 1H, ArH), 7.10-7.14 (m, 3H, ArH), 4.72 (s, 2H, OCH₂) | [1] |

| **IR (film, cm⁻¹) ** | 2923, 2850, 1689, 1600, 1578, 1527, 1508, 1435, 1303, 1251, 1162, 1055, 832 | [1] |

| ESI-MS (m/z) | Calculated for C₁₄H₁₂N₂O₃: 256.08, Found: 257.14 (M+H)⁺ | [1] |

Synthesis and Characterization: A Step-by-Step Protocol

The synthesis of this compound is typically achieved through a two-step process, beginning with the synthesis of an N-substituted 2-chloroacetamide, followed by a nucleophilic substitution reaction with 4-hydroxybenzaldehyde.

Reaction Mechanism

The synthesis initiates with the acylation of 2-aminopyridine with chloroacetyl chloride to form the intermediate, 2-chloro-N-(pyridin-2-yl)acetamide. This is followed by a Williamson ether synthesis, where the phenoxide ion of 4-hydroxybenzaldehyde, generated in situ using a base such as potassium carbonate, acts as a nucleophile, displacing the chloride from the α-carbon of the chloroacetamide intermediate.

Caption: General two-step synthesis pathway for this compound.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound and its analogs.[1]

Step 1: Synthesis of 2-chloro-N-(pyridin-2-yl)acetamide

-

To a well-stirred solution of 2-aminopyridine (1 equivalent) and potassium carbonate (K₂CO₃) (3.6 equivalents) in dry dichloromethane (CH₂Cl₂), add chloroacetyl chloride (1.2 equivalents) dropwise at 0°C.

-

Stir the mixture for 4-6 hours at room temperature.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, evaporate the excess CH₂Cl₂ using a rotary evaporator.

-

Wash the resulting solid with an excess of water and recrystallize from a hexane/ethyl acetate mixture to yield 2-chloro-N-(pyridin-2-yl)acetamide.

Step 2: Synthesis of this compound

-

Combine 2-chloro-N-(pyridin-2-yl)acetamide (1 equivalent), 4-hydroxybenzaldehyde (1 equivalent), and potassium carbonate (K₂CO₃) (2 equivalents) in a suitable solvent such as dimethylformamide (DMF).

-

Heat the reaction mixture to reflux and stir until the reaction is complete as monitored by TLC.

-

After cooling, pour the reaction mixture into ice-water.

-

Collect the precipitated solid by filtration, wash with water, and dry.

-

Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent to obtain pure this compound.

Applications in Medicinal Chemistry: A Gateway to Bioactive Heterocycles

The primary value of this compound in drug discovery lies in its utility as a versatile synthetic intermediate. The presence of a reactive aldehyde group allows for a variety of chemical transformations, leading to the construction of diverse and complex heterocyclic scaffolds.

Caption: Workflow illustrating the use of this compound as a precursor.

Synthesis of Dihydropyridine and Pyran Derivatives

A significant application of 2-(4-Formylphenoxy)-N-arylacetamides is in the synthesis of 1,4-dihydropyridine (DHP) derivatives and various fused pyran systems. These heterocyclic cores are present in numerous compounds with a wide range of biological activities.

-

Hantzsch Dihydropyridine Synthesis: The aldehyde functionality of this compound can readily participate in the Hantzsch reaction with a β-ketoester and an ammonia source to yield substituted 1,4-dihydropyridines.

-

Three-Component Reactions for Fused Pyran Systems: This precursor can be utilized in three-component reactions with malononitrile and an active methylene compound (e.g., dimedone, 4-hydroxycoumarin) in the presence of a base like piperidine to construct various fused 4H-pyran systems.

Reported Biological Activities of Downstream Derivatives

While the direct biological activity of this compound is not extensively reported, the derivatives synthesized from it have shown promising activities in several therapeutic areas. This highlights the importance of the parent molecule as a key building block in generating new chemical entities with potential for drug development.

| Derivative Class | Reported Biological Activities |

| Phenoxyacetamide Derivatives | Anticancer, Antimicrobial, Anti-inflammatory, Anticonvulsant |

| Chalcones (from Claisen-Schmidt condensation) | Anticancer, Anti-inflammatory, Antioxidant |

| 1,4-Dihydropyridines (from Hantzsch synthesis) | Calcium channel blocking, Anti-inflammatory, Antihypertensive |

| Fused Pyran Systems | Potential for various therapeutic applications due to the privileged pyran scaffold |

Conclusion and Future Perspectives

This compound is a valuable and versatile synthetic intermediate in the field of medicinal chemistry. Its straightforward synthesis and the reactivity of its formyl group provide a robust platform for the generation of a diverse array of complex heterocyclic molecules. While the intrinsic biological activity of the title compound remains to be fully elucidated, its role as a key precursor for compounds with significant pharmacological potential is well-established. Future research may focus on the direct biological screening of this and related compounds, as well as the continued exploration of its utility in the synthesis of novel and potent therapeutic agents. The information presented in this guide provides a solid foundation for researchers to harness the synthetic potential of this compound in their drug discovery endeavors.

References

-

Synthesis of New 2-(4-(1,4-Dihydropyridin-4-yl)Phenoxy)- N -Arylacetamides and Their Heterocyclic-Fused Derivatives via Hantzsch-Like Reaction. (URL: [Link])

-

Facile one-pot, three-component synthesis of novel fused 4H-pyrans incorporating 2-phenoxy-N-phenylacetamide. (URL: [Link])

-

Supplementary Information - The Royal Society of Chemistry. (URL: [Link])

-

Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. (URL: [Link])

-

In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. (URL: [Link])

-

Identification of Phenoxyacetamide Derivatives as Novel DOT1L Inhibitors via Docking Screening and Molecular Dynamics Simulation. (URL: [Link])

-

Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. (URL: [Link])

-

2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. (URL: [Link])

-

SYNTHESIS AND CYTOTOXIC EVALUATION OF SOME 2-{4-[(2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDENE)METHYL] PHENOXY}-N-PHENYLACETAMIDE. (URL: [Link])

-

Methyl 2-(2-(4-formylphenoxy)acetamido)-2-substituted acetate derivatives: a new class of acetylcholinesterase inhibitors. (URL: [Link])

-

Synthesis of novel 2-(4-(2-morpholinoethoxy)phenyl)-N-phenylacetamide analogues and their antimicrobial study. (URL: [Link])

Sources

A-001: A Case Study in the Discovery and Development of a Novel N-2-Pyridinylacetamide-Based Compound

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

While the specific compound 2-(4-Formylphenoxy)-N-2-pyridinylacetamide is not extensively documented in public scientific literature, its constituent chemical motifs—the phenoxy ether linkage, a reactive formyl group, and a pyridinylacetamide core—are hallmarks of scaffolds with significant therapeutic potential. This technical guide, therefore, uses "A-001," our designation for this structure, as a representative case study to provide an in-depth, field-proven perspective on the modern drug discovery and development process. We will explore the journey from initial concept and synthesis to preclinical evaluation, offering a narrative grounded in established medicinal chemistry principles and experimental protocols. This document serves as a practical guide for professionals in the field, illustrating the causality behind experimental choices and the logic of a self-validating research workflow.

Part 1: Rationale and Synthesis of Compound A-001

Design Rationale: A Convergence of Bioactive Scaffolds

The molecular architecture of A-001 is a deliberate hybridization of pharmacophores known for their diverse biological activities. The acetamide scaffold is a cornerstone in medicinal chemistry, valued for its versatility in forming a wide range of therapeutic agents.[1] The inclusion of a pyridine ring is also a strategic choice; pyridine derivatives are prevalent in drug discovery due to their ability to engage with biological targets through various interactions.[2]

The phenoxy group provides a stable linkage and a scaffold that can be further functionalized. Phenoxy acetamide derivatives have been investigated for a range of pharmacological activities, including anticancer and antidepressant effects.[3] The terminal formyl (aldehyde) group is a particularly interesting feature. Aldehydes are important precursors for condensation reactions, such as the formation of Schiff bases, which can lead to the creation of macrocyclic ligands or complex compounds.[4] This reactive handle makes A-001 an excellent candidate for further chemical modification and library development.

Proposed Synthetic Pathway

The synthesis of A-001 can be logically approached through a two-step process: a Williamson ether synthesis to form the core phenoxy structure, followed by an amidation reaction to append the pyridinyl group.

Figure 1: Proposed two-step synthesis of A-001.

Detailed Experimental Protocol: Synthesis of A-001

Step 1: Synthesis of 2-(4-Formylphenoxy)acetic acid (Intermediate)

This step employs the Williamson ether synthesis, a classic organic reaction that forms an ether from an organohalide and an alkoxide.[5][6]

-

Reagents & Setup: To a solution of 4-hydroxybenzaldehyde (1.0 eq) in a suitable solvent such as DMF, add a base like potassium carbonate (K₂CO₃, 1.5 eq).[7] The mixture is stirred at room temperature to form the phenoxide ion.

-

Reaction: Chloroacetic acid (1.1 eq) is added to the mixture. The reaction is then heated to 80-100°C and monitored by Thin Layer Chromatography (TLC).

-

Work-up & Isolation: Upon completion, the reaction mixture is cooled, poured into water, and acidified with HCl. The resulting precipitate, 2-(4-formylphenoxy)acetic acid, is filtered, washed with water, and dried.

Step 2: Synthesis of this compound (A-001)

This step involves the formation of an amide bond between the carboxylic acid intermediate and 2-aminopyridine.[8][9]

-

Activation of Carboxylic Acid: The intermediate from Step 1 (1.0 eq) is dissolved in a dry, inert solvent like dichloromethane (DCM). An activating agent such as thionyl chloride (SOCl₂) (1.2 eq) is added dropwise at 0°C to form the acyl chloride in situ.[10]

-

Amidation: In a separate flask, 2-aminopyridine (1.0 eq) is dissolved in DCM with a non-nucleophilic base (e.g., triethylamine, 1.5 eq). The freshly prepared acyl chloride solution is then added dropwise to the amine solution at 0°C.

-

Reaction & Isolation: The reaction is allowed to warm to room temperature and stirred for 4-6 hours.[11] The mixture is then washed sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. The organic layer is dried over sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product, which can be purified by column chromatography.

Part 2: Preclinical Evaluation Workflow

The discovery of a novel compound is followed by a structured workflow to evaluate its potential as a therapeutic agent.[1] This involves a series of in-vitro and in-vivo studies to determine its biological activity, selectivity, and pharmacokinetic properties.

Figure 2: A general workflow for the discovery and preclinical development of a novel compound like A-001.

Initial Biological Screening

Given its structural motifs, A-001 could be screened against a variety of targets. For instance, pyridinyl acetamide derivatives have been explored as potent inhibitors of the Porcupine (PORCN) enzyme in the Wnt signaling pathway, which is often dysregulated in cancer.[12] Other substituted pyridine carboxamide derivatives have shown promise as allosteric inhibitors of SHP2, another oncology target.[13]

Protocol: High-Throughput Screening (HTS) for Kinase Inhibition

-

Assay Principle: A biochemical assay using a purified kinase enzyme (e.g., SHP2) and a fluorescently labeled substrate. Inhibition is measured by a decrease in the fluorescent signal.

-

Plate Preparation: A-001 is serially diluted in DMSO and dispensed into a 384-well plate.

-

Reaction: The kinase, substrate, and ATP are added to the wells. The plate is incubated at room temperature.

-

Detection: A stop solution is added, and the fluorescence is read using a plate reader.

-

Data Analysis: The percentage of inhibition is calculated for each concentration of A-001, and an IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity) is determined.

Structure-Activity Relationship (SAR) Studies

Once initial "hit" activity is confirmed, the medicinal chemist's role is to synthesize analogs of A-001 to understand the structure-activity relationship (SAR).[14] This process aims to improve potency, selectivity, and pharmacokinetic properties.[15]

Key Modification Points on A-001:

Figure 3: Key sites on the A-001 scaffold for SAR studies.

Table 1: Hypothetical SAR Data for A-001 Analogs

| Compound ID | R1 (Formyl Position) | R2 (Phenyl Ring) | R3 (Pyridine Ring) | IC₅₀ (nM) vs. Target X |

| A-001 | -CHO | H | 2-pyridinyl | 500 |

| A-002 | -CN | H | 2-pyridinyl | 250 |

| A-003 | -CHO | 3-F | 2-pyridinyl | 150 |

| A-004 | -CHO | H | 4-pyridinyl | >1000 |

| A-005 | -CN | 3-F | 2-pyridinyl | 25 |

This data is purely illustrative to demonstrate the principles of SAR.

Part 3: Conclusion and Future Directions

This guide has utilized the novel structure of this compound (A-001) as a framework to delineate the modern drug discovery process. We have outlined a plausible synthetic route and presented a standard workflow for preclinical evaluation, from initial screening to lead optimization through SAR studies.

The journey of a compound like A-001 is emblematic of the broader challenges and strategies in pharmaceutical chemistry.[16] Its constituent parts—the phenoxyacetamide core and the reactive aldehyde—suggest a high potential for developing a rich library of analogs with diverse biological activities. Future work would focus on executing the proposed SAR studies, followed by in-depth ADMET profiling and in-vivo efficacy testing in relevant disease models for the most promising candidates. The principles and protocols detailed herein provide a robust foundation for such an endeavor.

References

-

Omar, R. S. et al. (2021). Facile one-pot, three-component synthesis of novel fused 4H-pyrans incorporating 2-phenoxy-N-phenylacetamide. Arkivoc, 2021(x), 0-0. [Link]

-

Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry, 4(4), 41-45. [Link]

-

Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. (2021). PubMed Central. [Link]

-

Supplementary Information - The Royal Society of Chemistry. (n.d.). [Link]

-

Synthesis and evaluation of acetamide derivatives. (2009). Bioencapsulation Research Group. [Link]

-

Synthesis and crystal structure of N-phenyl-2-(phenylsulfanyl)acetamide. (n.d.). PubMed Central. [Link]

-

Williamson ether synthesis. (n.d.). Wikipedia. [Link]

-

The Williamson Ether Synthesis. (2014). Master Organic Chemistry. [Link]

-

2-(4-Formylphenoxy)acetamide. (n.d.). PubChem. [Link]

-

Synthesis, Characterisation and Antifungal Activities of [4-Methylphenylsulphonamido]-N-(Pyridin-2 Yl) Acetamide Derivatives. (2014). ResearchGate. [Link]

-

2-[4-(2-Formylphenoxy)butoxy]benzaldehyde. (2011). PubMed Central. [Link]

-

Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (2013). PubMed Central. [Link]

-

Discovery of Pyridinyl Acetamide Derivatives as Potent, Selective, and Orally Bioavailable Porcupine Inhibitors. (n.d.). PubMed Central. [Link]

-

4-[5-(4-Formylphenoxy)pentoxy]benzaldehyde. (2012). PubMed Central. [Link]

-

The Role of Pharmaceutical Chemistry in Medicine. (2024). Open Access Journals. [Link]

-

Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. (n.d.). PubMed. [Link]

-

Design, Synthesis and Biological Evaluation of Novel Thienylpyridyl- and Thioether-Containing Acetamides and Their Derivatives as Pesticidal Agents. (2021). MDPI. [Link]

-

THE ROLE OF THE MEDICINAL CHEMIST IN DRUG DISCOVERY — THEN AND NOW. (n.d.). Nature. [Link]

-

Amidation of Carboxylic Acids with Amines by Nb2O5 as a Reusable Lewis Acid Catalyst. (2014). ACS Publications. [Link]

-

How Medicinal Chemistry Drives Novel Therapeutics Development. (2024). SteerOn Research. [Link]

-

Synthesis, Characterisation and Antifungal Activities of [4-Methylphenylsulphonamido]-N-(Pyridin-2 Yl) Acetamide Derivatives. (2014). Hilaris Publisher. [Link]

-

Amidation Reaction of Carboxylic Acid with Formamide Derivative Using SO3·pyridine. (n.d.). J-STAGE. [Link]

-

Williamson Ether Synthesis. (2023). Chemistry LibreTexts. [Link]

-

The Role of Pyridine Derivatives in Modern Drug Discovery. (2024). NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

-

Preparation of amides using DCC. (n.d.). Khan Academy. [Link]

-

Discovery of novel substituted pyridine carboxamide derivatives as potent allosteric SHP2 inhibitors. (2024). PubMed. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-[5-(4-Formylphenoxy)pentoxy]benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. hilarispublisher.com [hilarispublisher.com]